5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
5-Chloro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 5th position and an aldehyde group at the 3rd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the desired position. The resulting chlorobiphenyl is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 5-Chloro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of ligands, catalysts, and other functional materials.
Biology: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may be employed in the development of probes for biochemical assays or as a starting material for the synthesis of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. The chlorine atom can participate in substitution reactions, influencing the compound’s reactivity and stability.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
4-Chloro-[1,1’-biphenyl]: A monochlorobiphenyl with a chlorine atom at the 4th position.
5-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar to 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde but with a carboxylic acid group instead of an aldehyde group.
Polychlorinated biphenyls (PCBs): A class of compounds with multiple chlorine atoms on the biphenyl structure.
Uniqueness: 5-Chloro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and potential applications in various fields. The aldehyde group allows for further functionalization, while the chlorine atom can be involved in substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H9ClO |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-chloro-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
FSEPYLXAHIQYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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